molecular formula C13H9FO4 B6398706 4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxybenzoic acid CAS No. 1261903-70-1

4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxybenzoic acid

Cat. No.: B6398706
CAS No.: 1261903-70-1
M. Wt: 248.21 g/mol
InChI Key: JYUXJAVXQBOJQQ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C13H9FO4 This compound features a fluorine atom and hydroxyl groups attached to a benzoic acid structure

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4/c14-10-5-7(2-4-11(10)15)8-1-3-9(13(17)18)12(16)6-8/h1-6,15-16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUXJAVXQBOJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689357
Record name 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-70-1
Record name 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxybenzoic acid typically involves the hydroxylation of 3-fluorobenzoic acid. This process can be carried out using liquid ammonia, sodium hydroxide, and cuprous hydroxide . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation reactions using similar reagents and conditions. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxybenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted benzoic acids

Scientific Research Applications

4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate for the synthesis of biologically active molecules.

    Industry: It is used in the development of pesticides and plant growth regulators.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine atom may enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

  • 3-Fluoro-4-hydroxyphenylacetic acid
  • 3-Fluoro-4-hydroxybenzeneboronic acid

Comparison: 4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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